Cas no 1846582-38-4 ((1R,3S)-3-aminocyclopentanol;benzoic acid)

(1R,3S)-3-aminocyclopentanol;benzoic acid 化学的及び物理的性質
名前と識別子
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- 1846582-38-4
- (1R,3S)-3-Aminocyclopentan-1-ol benzoic acid
- (1R,3S)-3-Aminocyclopentanol benzoate
- (1R,3S)-3-aminocyclopentanol;benzoic acid
- AS-77810
- P19750
- (1R,3S)-3-aminocyclopentan-1-ol;benzoic acid
- (1R,3S)-3-aminocyclopentan-1-ol benzoate
- (1R,3S)-3-aminocyclopentan-1-ol; benzoic acid
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- インチ: 1S/C7H6O2.C5H11NO/c8-7(9)6-4-2-1-3-5-6;6-4-1-2-5(7)3-4/h1-5H,(H,8,9);4-5,7H,1-3,6H2/t;4-,5+/m.0/s1
- InChIKey: GXTKQBJGULXMIV-ZBTZCESGSA-N
- ほほえんだ: O[C@@H]1CC[C@@H](C1)N.OC(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
(1R,3S)-3-aminocyclopentanol;benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-1G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 1g |
¥ 957.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-5G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 5g |
¥ 2,871.00 | 2023-04-14 | |
eNovation Chemicals LLC | D658611-25G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 25g |
$1495 | 2024-07-21 | |
Chemenu | CM448825-25g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 95%+ | 25g |
$1446 | 2023-01-19 | |
Chemenu | CM448825-100g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 95%+ | 100g |
$3210 | 2023-01-19 | |
Aaron | AR01JV9M-100mg |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 100mg |
$51.00 | 2025-02-11 | |
Ambeed | A1225213-1g |
(1R,3s)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 1g |
$206.0 | 2024-07-28 | |
Ambeed | A1225213-250mg |
(1R,3s)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 250mg |
$82.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-10g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 10g |
¥4785.0 | 2024-04-23 | |
abcr | AB566028-1g |
(1R,3S)-3-Aminocyclopentanol benzoate; . |
1846582-38-4 | 1g |
€307.20 | 2024-08-02 |
(1R,3S)-3-aminocyclopentanol;benzoic acid 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
(1R,3S)-3-aminocyclopentanol;benzoic acidに関する追加情報
Introduction to (1R,3S)-3-aminocyclopentanol and Benzoic Acid Derivatives: Applications and Recent Research Developments
Compounds with the CAS number 1846582-38-4 and the product name (1R,3S)-3-aminocyclopentanol;benzoic acid represent a fascinating intersection of pharmaceutical chemistry and bioorganic synthesis. These molecules have garnered significant attention in recent years due to their unique structural properties and potential therapeutic applications. The enantiomerically pure form of (1R,3S)-3-aminocyclopentanol, in particular, has been explored as a key intermediate in the synthesis of various bioactive molecules.
The chemical structure of (1R,3S)-3-aminocyclopentanol features a cyclopentane ring substituted with an amino group at the 3-position and a hydroxyl group at the 1-position. This configuration imparts a high degree of stereospecificity, making it a valuable building block for the development of chiral drugs. The presence of both amino and hydroxyl functional groups allows for further derivatization through various chemical reactions, including amide bond formation, etherification, and alkylation, which are commonly employed in drug design.
Benzoic acid, on the other hand, is a well-known aromatic carboxylic acid with a broad spectrum of applications in pharmaceuticals, cosmetics, and food preservation. Its derivatives often exhibit enhanced biological activity compared to the parent compound. When combined with (1R,3S)-3-aminocyclopentanol, benzoic acid derivatives can form complex molecular entities that may possess synergistic effects in therapeutic contexts.
Recent research has highlighted the potential of (1R,3S)-3-aminocyclopentanol-based scaffolds in the development of novel pharmacological agents. For instance, studies have demonstrated that derivatives of this compound can interact with specific biological targets, such as enzymes and receptors, leading to modulatory effects on various physiological pathways. The stereochemistry of (1R,3S)-3-aminocyclopentanol plays a crucial role in determining its binding affinity and selectivity, which are critical factors in drug design.
In addition to its pharmaceutical applications, (1R,3S)-3-aminocyclopentanol has been investigated for its role in materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for use in supramolecular chemistry and polymer science. These applications leverage the compound's unique ability to participate in multiple types of intermolecular interactions, including hydrogen bonding and π-stacking.
The synthesis of benzoic acid derivatives from (1R,3S)-3-aminocyclopentanol involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advances in catalytic methods have enabled more efficient synthetic routes, reducing the environmental impact of these processes. Green chemistry principles are increasingly being applied to improve the sustainability of drug synthesis, making these compounds more attractive for industrial-scale production.
One particularly intriguing area of research is the exploration of (1R,3S)-3-aminocyclopentanol-based molecules as potential treatments for neurological disorders. Preliminary studies suggest that certain derivatives may modulate neurotransmitter activity by interacting with specific receptors or enzymes involved in neural signaling. These findings are particularly exciting given the growing recognition of the importance of stereochemistry in determining biological activity within this therapeutic class.
The combination of (1R,3S)-3-aminocyclopentanol with benzoic acid has also led to the development of novel antimicrobial agents. The structural features of these compounds allow them to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Such derivatives hold promise for addressing emerging antibiotic-resistant strains by targeting unique bacterial mechanisms that are less susceptible to existing treatments.
Another emerging application is in the field of agrochemicals. Benzoic acid derivatives synthesized from (1R,3S)-3-aminocyclopentanol have shown potential as natural pesticides due to their ability to interfere with insect growth and development. This aligns with global trends toward more sustainable agricultural practices that minimize reliance on synthetic chemicals.
The role of computational chemistry in designing new derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict the biological activity and binding properties of potential compounds before they are synthesized experimentally. This approach significantly reduces the time and resources required for drug discovery by focusing efforts on the most promising candidates.
In conclusion, compounds like (1R,3S)-3-aminocyclopentanol and benzoic acid represent a rich area for innovation in chemical research. Their unique structural features and versatile reactivity make them valuable tools for developing new therapeutics across multiple disciplines. As our understanding of their properties continues to grow, so too will their applications in medicine, materials science, and beyond.
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